

4-Methoxy-3-(trifluoromethyl)benzylamine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Methoxy-3-(trifluoromethyl)benzylamine
Cat. No.:	B1318901

[Get Quote](#)

An In-Depth Technical Guide to **4-Methoxy-3-(trifluoromethyl)benzylamine**: Properties, Synthesis, and Applications

Introduction

4-Methoxy-3-(trifluoromethyl)benzylamine, identified by CAS Number 743408-04-0, is a highly functionalized aromatic amine that has garnered significant interest as a versatile building block in medicinal chemistry and materials science.^{[1][2][3]} Its structure is characterized by a benzylamine core substituted with a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group at the 4 and 3 positions, respectively. This specific arrangement of an electron-donating group (methoxy) and a potent electron-withdrawing group (trifluoromethyl) imparts a unique electronic and steric profile, making it a valuable intermediate for synthesizing complex target molecules.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity for biological targets.^[1] The trifluoromethyl group, in particular, is a prevalent feature in many pharmaceuticals due to its significant steric bulk and strong electron-withdrawing properties.^[1] This guide provides a comprehensive technical overview of **4-Methoxy-3-(trifluoromethyl)benzylamine**, detailing its chemical and physical properties, plausible synthetic routes, reactivity, applications, and essential safety protocols for researchers and drug development professionals.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a compound is critical for its effective use in a laboratory or industrial setting. The molecular structure and key identifiers for **4-Methoxy-3-(trifluoromethyl)benzylamine** are presented below.

Caption: Chemical Structure of **4-Methoxy-3-(trifluoromethyl)benzylamine**.

Table 1: Key Identifiers

Identifier	Value	Reference
CAS Number	743408-04-0	[1] [3]
Molecular Formula	C ₉ H ₁₀ F ₃ NO	[3] [4]
Molecular Weight	205.18 g/mol	[1] [3]
IUPAC Name	[4-methoxy-3-(trifluoromethyl)phenyl]methanamine	[4]
InChIKey	OLXNTNRECSTMGX-UHFFFAOYSA-N	[1] [4]

Table 2: Physicochemical Properties

Property	Value	Notes
Appearance	Data not widely available; expected to be a liquid or low-melting solid.	Based on similar benzylamine structures.
Boiling Point	Not experimentally determined in available literature.	-
Melting Point	Not experimentally determined in available literature.	-
Solubility	Expected to have reduced solubility in polar solvents.	The presence of the hydrophobic trifluoromethyl group and the aromatic ring contributes to lower aqueous solubility. Sonication may be required for dissolution in solvents like DMSO. ^[1]
Predicted XlogP	1.6	[4]

The Role of Key Functional Groups in Drug Design

The utility of **4-Methoxy-3-(trifluoromethyl)benzylamine** in drug discovery is derived from the specific properties of its substituents.

- The Trifluoromethyl (-CF₃) Group: This group is a bioisostere for methyl or chloro groups but with profoundly different electronic properties.^[1] Its high electronegativity and electron-withdrawing nature can significantly alter the pKa of the nearby amine, influencing its interaction with biological targets.^[1] Furthermore, the C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism. This enhances the metabolic stability and pharmacokinetic profile of drug candidates.^[1] Its lipophilicity can also improve a compound's ability to cross cellular membranes.^[1]
- The Methoxy (-OCH₃) Group: As a moderate electron-donating group, the methoxy substituent influences the electronic environment of the aromatic ring. It can also act as a hydrogen bond acceptor, a critical interaction for ligand-target binding.^[1] The presence and

position of the methoxy group can affect the overall conformation of the molecule, which in turn impacts its binding affinity and selectivity for target proteins.[1]

- **Synergistic Effects:** The juxtaposition of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a distinct electronic dipole on the benzene ring. This unique arrangement can be exploited by medicinal chemists to fine-tune the binding of a molecule to a specific protein active site, enhancing potency and selectivity.

Synthesis and Reactivity

While industrial-scale synthesis protocols are often proprietary, plausible and efficient synthetic routes can be designed based on established principles of organic chemistry. The reactivity of this compound is primarily centered around its nucleophilic primary amine.

Plausible Synthetic Pathways

Several logical routes can be employed for the synthesis of **4-Methoxy-3-(trifluoromethyl)benzylamine**.

- **Reduction of a Nitrile:** A common and effective method involves the chemical reduction of the corresponding benzonitrile, 4-Methoxy-3-(trifluoromethyl)benzonitrile. The nitrile itself can be prepared from 4-methoxy-3-(trifluoromethyl)aniline via a Sandmeyer reaction.[1] This pathway is advantageous due to the high efficiency of nitrile reduction.
- **Reductive Amination of an Aldehyde:** An alternative route involves the reductive amination of 4-Methoxy-3-(trifluoromethyl)benzaldehyde. This one-pot reaction with ammonia or an ammonia source and a reducing agent provides a direct path to the benzylamine.
- **Reduction of a Benzamide:** The corresponding amide, 4-methoxy-3-(trifluoromethyl)benzamide, can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH_4) to yield the target amine.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **4-Methoxy-3-(trifluoromethyl)benzylamine**.

Detailed Experimental Protocol: Reduction of 4-Methoxy-3-(trifluoromethyl)benzonitrile

This protocol describes a representative lab-scale synthesis based on established chemical transformations.

Objective: To synthesize **4-Methoxy-3-(trifluoromethyl)benzylamine** by reducing 4-Methoxy-3-(trifluoromethyl)benzonitrile.

Materials:

- 4-Methoxy-3-(trifluoromethyl)benzonitrile
- Lithium aluminum hydride (LiAlH_4) or a suitable hydrogenation catalyst (e.g., Raney Nickel)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Distilled water
- Sodium sulfate (anhydrous)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

- Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (a molar excess, e.g., 2-3 equivalents) in anhydrous THF.

- Addition of Precursor: 4-Methoxy-3-(trifluoromethyl)benzonitrile, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). Causality Note: The dropwise addition at low temperature is crucial to control the highly exothermic reaction between the hydride and the nitrile.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.
- Quenching: The reaction is carefully cooled back to 0 °C. The excess LiAlH₄ is quenched by the sequential, slow, and dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Trustworthiness Note: This specific sequence for quenching is a standard, validated procedure that results in a granular, easily filterable precipitate of aluminum salts, simplifying the workup.
- Isolation: The resulting slurry is filtered, and the solid aluminum salts are washed thoroughly with additional THF or diethyl ether.
- Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **4-Methoxy-3-(trifluoromethyl)benzylamine**. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Chemical Reactivity

The primary amine (-NH₂) group is a potent nucleophile and dictates the reactivity of the molecule. It readily participates in a variety of essential chemical transformations, including:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
- Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.

This versatile reactivity makes it an ideal scaffold for building a diverse library of derivatives for structure-activity relationship (SAR) studies.^[1]

Applications in Research and Drug Development

The unique structural motifs within **4-Methoxy-3-(trifluoromethyl)benzylamine** make it a high-value intermediate in several areas of research.

- Kinase Inhibitors: The benzylamine framework is a common feature in kinase inhibitors. This compound is of particular interest in the design of inhibitors for receptor tyrosine kinases like c-KIT.^[1] Mutations in the c-KIT gene are known drivers in various cancers, most notably gastrointestinal stromal tumors (GISTs). The specific substitutions on the aromatic ring can be tailored to optimize interactions within the ATP-binding pocket of the kinase.^[1]
- Antitumor and Antiviral Agents: While direct studies on this specific molecule are limited, the broader class of substituted benzylamines has shown significant potential in the development of antitumor and antiviral therapies.^{[1][5]} The trifluoromethyl group is known to enhance the anticancer activity of many compounds.^[1]
- Analog Applications in Metabolic Diseases: The closely related compound, 4-(trifluoromethyl)benzylamine, has been successfully used in the synthesis of potent antidiabetic agents, such as KRP-297.^{[6][7][8]} This demonstrates the utility of the trifluoromethylbenzylamine scaffold in creating molecules that target metabolic pathways.

Spectroscopic Profile (Predicted)

While experimental spectra are typically provided by the supplier on a lot-specific Certificate of Analysis, a predicted spectroscopic profile can be inferred from the molecule's structure.

- ¹H NMR:
 - Aromatic Protons (3H): Three signals in the aromatic region (~6.8-7.5 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet, reflecting the substitution pattern.
 - Benzylic Protons (-CH₂-): A singlet around 3.8-4.0 ppm.
 - Amine Protons (-NH₂): A broad singlet that can appear over a wide range (typically 1.5-3.0 ppm) and is D₂O exchangeable.

- Methoxy Protons (-OCH₃): A sharp singlet around 3.9 ppm.
- ¹³C NMR: Expected to show 9 distinct signals, including three quaternary carbons (C-CF₃, C-OCH₃, C-CH₂NH₂), five aromatic CH carbons, the benzylic carbon (~45 ppm), and the methoxy carbon (~56 ppm). The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.
- ¹⁹F NMR: A sharp singlet around -63 ppm (relative to CFCl₃), characteristic of an aromatic trifluoromethyl group.
- Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z 205. A prominent fragment would be the loss of the amine group (M-16), resulting in a peak at m/z 189 (the benzyl cation).

Safety, Handling, and Storage

As a substituted benzylamine, this compound is expected to be corrosive and requires careful handling to minimize exposure risk. The following guidelines are based on safety data for structurally similar compounds.[\[9\]](#)[\[10\]](#)

Table 3: Hazard Information and Handling Precautions

Aspect	Guideline
GHS Hazards	Expected to be classified as: Skin Corrosion/Irritation (Category 1C/2), Serious Eye Damage (Category 1), and Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation, Category 3).[10]
Engineering Controls	All handling should be performed in a certified chemical fume hood to prevent inhalation of vapors.[10][11] Safety showers and eyewash stations must be readily accessible.[10]
Personal Protective Equipment (PPE)	Eye/Face Protection: Chemical safety goggles and a face shield.[10] Skin Protection: Chemical-resistant nitrile or neoprene gloves and a lab coat.[10] Respiratory Protection: Not typically required if used in a fume hood. For spills or emergencies, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]
First-Aid Measures	<p>Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[10]</p> <p>Skin Contact: Immediately wash affected area with soap and water and remove contaminated clothing. Seek medical attention if irritation persists.[9]</p> <p>Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]</p> <p>Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]</p>
Storage & Incompatibilities	Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep away from heat, sparks, and open flames.[10] Incompatible with strong oxidizing agents, strong acids, and acid chlorides.[10]

Spill & Disposal

Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed

container for hazardous waste disposal.[\[10\]](#)

Dispose of waste in accordance with all federal, state, and local regulations.[\[10\]](#)

Conclusion

4-Methoxy-3-(trifluoromethyl)benzylamine is a strategically designed chemical intermediate with significant potential in drug discovery and development. The synergistic effects of its methoxy and trifluoromethyl substituents provide a powerful tool for modulating the physicochemical and pharmacological properties of target molecules, particularly in the fields of oncology and metabolic diseases. Its well-defined reactivity, centered on the primary amine, allows for its straightforward incorporation into complex molecular scaffolds. Adherence to strict safety and handling protocols is essential when working with this compound to ensure the well-being of laboratory personnel. As research continues, the utility of this versatile building block is poised to expand, further solidifying the role of fluorination strategies in modern chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxy-3-(trifluoromethyl)benzylamine | 743408-04-0 | Benchchem [benchchem.com]
- 2. 4-METHOXY-3-(TRIFLUOROMETHYL)BENZYLAMINE | 743408-04-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - 4-methoxy-3-(trifluoromethyl)benzylamine (C9H10F3NO) [pubchemlite.lcsb.uni.lu]
- 5. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-1L1 inhibitors - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-(Trifluoromethyl)benzylamine 97 3300-51-4 [sigmaaldrich.com]
- 8. 4-(トリフルオロメチル)ベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- To cite this document: BenchChem. [4-Methoxy-3-(trifluoromethyl)benzylamine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318901#4-methoxy-3-trifluoromethyl-benzylamine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com